2,4-Dibromothiazole-5-carboxaldehyde

Overview

Description

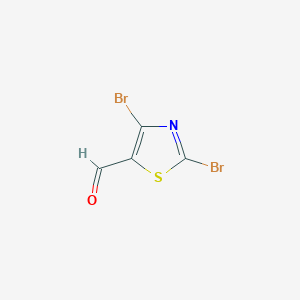

2,4-Dibromothiazole-5-carboxaldehyde is a chemical compound with the molecular formula C4HBr2NOS . It has a molecular weight of 270.93 and is a solid at room temperature . The IUPAC name for this compound is 2,4-dibromo-1,3-thiazole-5-carbaldehyde .

Synthesis Analysis

The synthesis of 2,4-Dibromothiazole-5-carboxaldehyde involves the reaction of 2,4-thiazolidinedione with phosphorus (V) oxybromide in N,N-dimethyl-formamide at 0 - 105℃ for 8 hours . This is followed by a reaction with sodium hydrogencarbonate in dichloromethane .Molecular Structure Analysis

The molecular structure of 2,4-Dibromothiazole-5-carboxaldehyde is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

2,4-Dibromothiazole-5-carboxaldehyde is reactive and nucleophilic in nature . It is used in the synthesis of palladium complexes, which are used as catalysts for organic reactions .Physical And Chemical Properties Analysis

2,4-Dibromothiazole-5-carboxaldehyde is a solid at room temperature . It has a molecular weight of 270.93 and a density of 2.3±0.1 g/cm3 . Its boiling point is 317.0±22.0 °C at 760 mmHg .Scientific Research Applications

Synthesis of Melithiazole C

2,4-Dibromothiazole-5-carboxaldehyde is used as a building block in the synthesis of Melithiazole C, which involves a highly (E)-selective cross-metathesis between the derived 4-vinylthiazole and a dienote side-chain .

Antitumor and Cytotoxic Activity

Thiazoles, including derivatives of 2,4-Dibromothiazole-5-carboxaldehyde, have been reported to exhibit antitumor and cytotoxic activity. For example, a series of compounds synthesized from related thiazoles demonstrated potent effects on human tumor cell lines, including prostate cancer .

Chemical Synthesis

The compound is involved in various chemical synthesis processes. For instance, it reacts with potassium permanganate in water to form 2,4-dibromo-thiazole-5-carboxylic acid, as monitored by HPLC .

Research and Development (R&D)

2,4-Dibromothiazole-5-carboxaldehyde is used in R&D for synthesizing palladium complexes due to its reactive and nucleophilic nature .

Material Science Applications

Scientists with experience in material science may utilize this compound in developing new materials or studying material properties .

Analytical Chemistry

In analytical chemistry, 2,4-Dibromothiazole-5-carboxaldehyde may be used as a standard or reagent due to its defined properties .

Mechanism of Action

While the specific mechanism of action for 2,4-Dibromothiazole-5-carboxaldehyde is not mentioned in the search results, thiazoles, a class of compounds to which it belongs, are found in many potent biologically active compounds . They are involved in various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Safety and Hazards

The compound is classified under the GHS07 hazard category . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

2,4-dibromo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NOS/c5-3-2(1-8)9-4(6)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBMZERYWBZSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(N=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395130 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromothiazole-5-carboxaldehyde | |

CAS RN |

139669-95-7 | |

| Record name | 2,4-Dibromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the significance of 2,4-Dibromothiazole-5-carboxaldehyde in the synthesis of [13C4, D4]-5-(hydroxymethyl)thiazole?

A1: 2,4-Dibromothiazole-5-carboxaldehyde serves as a crucial intermediate in the synthesis of the desired [13C4, D4]-5-(hydroxymethyl)thiazole. The research paper outlines a four-step synthesis where this compound is generated by reacting [13C3]-2,4-thiazolidinedione with phosphorus oxybromide and [13C, D]-DMF. [] This aldehyde is then reduced and subsequently de-brominated to yield the final isotope-labeled product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.